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Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763

The 1,5-benzothiazepine scaffold is a "privileged structure” in medicinal chemistry, forming the
core of numerous clinically significant drugs like diltiazem (a calcium channel blocker) and
guetiapine (an antipsychotic).[1][2] Its versatile seven-membered heterocyclic ring system
allows for diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and
enzyme inhibitory effects.[1][3] As the demand for novel therapeutics grows, in silico
computational methods have become indispensable for accelerating the discovery and
optimization of new 1,5-benzothiazepine derivatives. These predictive models reduce the time
and cost associated with traditional drug discovery by prioritizing compounds for synthesis and
experimental testing.

This technical guide provides an in-depth overview of the core in silico methodologies used to
predict the bioactivity of 1,5-benzothiazepines, supplemented with detailed experimental
protocols for validation and quantitative data from recent studies.

In Silico Bioactivity Prediction Methodologies

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR),
molecular docking, and pharmacophore modeling are pivotal in elucidating the therapeutic
potential of 1,5-benzothiazepine derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the biological activity of a series
of compounds with their physicochemical properties, represented by molecular descriptors. The
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goal is to develop a mathematical model that can predict the activity of new, unsynthesized
molecules. For 1,5-benzothiazepines, QSAR studies have been successfully employed to
predict activities like antimicrobial efficacy.[4]

A typical QSAR workflow involves descriptor calculation, data set splitting, model generation
using methods like multiple linear regression, and rigorous validation.[5] The statistical
robustness of a QSAR model is assessed by metrics such as the coefficient of determination
(R?), cross-validated R? (Q?), and predictive R? (R?pred).[5] For instance, a 3D-QSAR model
developed for the antimicrobial activity of 1,5-benzothiazepine derivatives showed a good
correlation between the structural features and the observed biological data.[4]

Training Set Model Generation
(e.g., MLR, PLS)

Molecular Dataset Descriptor Calculation Dataset Splitting
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Caption: A generalized workflow for QSAR model development and validation.

Table 1: Performance Metrics of a Representative QSAR Model for Anticancer Activity

Model Parameter Value Description

Coefficient of

R2 0.864 determination (Goodness
of fit)
R2adj 0.845 Adjusted R2
Cross-validation coefficient
Qzcv 0.799 o B
(Internal predictive ability)
Predictive R2 for the external
R2pred 0.706

test set

Data adapted from a study on anticancer compounds against melanoma.[5]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1259763?utm_src=pdf-body
https://www.researchgate.net/publication/352559679_Synthesis_and_Antimicrobial_Evaluation_of_Novel_15-Benzothiazepine_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC7110328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7110328/
https://www.benchchem.com/product/b1259763?utm_src=pdf-body
https://www.researchgate.net/publication/352559679_Synthesis_and_Antimicrobial_Evaluation_of_Novel_15-Benzothiazepine_Derivatives
https://www.benchchem.com/product/b1259763?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7110328/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one
molecule (ligand) when bound to a second (receptor, typically a protein).[6] This technique is
crucial for understanding drug-target interactions at a molecular level and for virtual screening
of compound libraries. For 1,5-benzothiazepines, docking studies have identified potential
interactions with various targets, including kinases, enzymes, and receptors.[7][8][9]

For example, in a study investigating anticancer agents, 1,5-benzothiazepine derivatives were
docked into the active sites of human adenosine kinase, glycogen synthase kinase-33 (GSK-
3B), and mitogen-activated protein kinase 1.[7] The results, including binding energies and
predicted inhibitory constants (Ki), helped rationalize the observed cytotoxic activities and
identified key binding interactions, such as hydrogen bonds and hydrophobic contacts.[7]
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(PDB, Add Hydrogens) "| (Grid Box Generation)
I—> Docking Simulation o Scoring & Analysis »| Lead Identification

| P-| (Conformational Search) "| (Binding Energy, Pose)
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(2D to 3D, Energy Min.)

Click to download full resolution via product page

Caption: Standard workflow for a molecular docking simulation study.

Table 2: Summary of Molecular Docking Results for 1,5-Benzothiazepine Derivatives Against

Various Targets
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Binding
Compound  Target Energy Predicted
. . . Reference
Series Protein (kcal/mol) Ki Range
Range
. Glycogen

Anticancer -5.27 to 11.67 to

Synthase [7]
BTZs . -0.04 36.05 pM

Kinase-33

Glucosamine-
Antimicrobial 47.68 nM to

6-Phosphate -7.35t0-9.99 [8]
BTZs 4.11 pM

Synthase

Voltage-gated
Anticonvulsa )

sodium 0to-10 1to 90 uM [6][10]
nt BTZs

channel

| Tyrosinase Inhibitors | Mushroom Tyrosinase | 2Y9X | -5.28 to -7.58 | - |[11][12] |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of steric and electronic
features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers)
necessary for a molecule to exert a specific biological activity. A pharmacophore model can be
used to screen large databases for novel scaffolds that match the required features. For 1,5-
benzothiazepines with anticancer activity, a five-point pharmacophore model (AHHRR:
Acceptor, Hydrophobic, Hydrophobic, Ring, Ring) was developed to identify key structural
requirements for activity against EGFR tyrosine kinase.[13]

Training Set Selection Pharmacophore Hypothesis

(Active Compounds) Generation Validation Hit Identification

Database Screening
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Caption: A typical workflow for pharmacophore model generation and its use.

Biological Targets and Signaling Pathways
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In silico studies have predicted that 1,5-benzothiazepines can modulate several key biological
targets. As anticancer agents, they have been shown to target kinases like Epidermal Growth
Factor Receptor (EGFR) tyrosine kinase, which is a critical node in cell proliferation and
survival pathways.[13] Inhibition of EGFR can disrupt downstream signaling cascades, such as
the MAPK/ERK pathway, ultimately leading to reduced tumor growth.
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Caption: Simplified EGFR-MAPK signaling pathway inhibited by 1,5-Benzothiazepines.

Experimental Protocols for In Silico Validation

The validation of in silico predictions through in vitro or in vivo experiments is a critical step in
drug discovery. Below are detailed methodologies for key assays cited in the evaluation of 1,5-
benzothiazepine derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell metabolic activity, which serves as a measure of cell viability and
proliferation. It is widely used to determine the cytotoxic effects of potential anticancer
compounds.[7][13]

Protocol:

e Cell Seeding: Human cancer cell lines (e.g., HepG2 liver cancer, DU-145 prostate cancer,
HT-29 colon cancer) are seeded into 96-well microtiter plates at a density of approximately
5x103 to 1x10% cells/well in a suitable culture medium.[7][13][14] The plates are incubated for
24 hours to allow for cell attachment.

o Compound Treatment: The synthesized 1,5-benzothiazepine derivatives are dissolved
(usually in DMSO) and diluted to various concentrations. The cells are treated with these
concentrations and incubated for 48-72 hours.[15] A control group (vehicle only) and a
standard drug (e.g., Methotrexate, Adriamycin) are included.[7][15]

o MTT Addition: After the incubation period, the medium is removed, and 100 yL of MTT
solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are
then incubated for another 3-4 hours at 37°C.

e Formazan Solubilization: The MTT solution is removed, and 100-150 pL of a solubilizing
agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan
crystals formed by metabolically active cells.

o Absorbance Reading: The absorbance is measured using a microplate reader at a
wavelength of 540-570 nm.
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» Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50

value (the concentration of the compound that inhibits 50% of cell growth) is determined by

plotting a dose-response curve.[7]

Table 3: In Vitro Anticancer Activity (IC50) of Selected 1,5-Benzothiazepine Derivatives

HT-29 MCF-7
HepG2 DU-145
Compound . (Colon) (Breast)
(Liver) IC50 (Prostate) Reference
ID (M) IC50 (uM) IC50 IC50
[ M
(ng/mL) (ng/mL)
2c 3.29£0.15 - - - [7][16]
2f 438 +0.11 [7]
2] 4.77 +0.21 [7]
BT-05 43 68 89 [14]
BT-01 70 76 83 [14]
| Methotrexate (Std.) | 4.68 + 0.17 | 21.96 + 0.15 | - | - |[7][16] |

Antimicrobial Activity: Minimum Inhibitory
Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation. This assay is fundamental for evaluating the

efficacy of new antibacterial and antifungal agents.[4][17]

Protocol:

e Inoculum Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal

(e.g., Candida albicans) strains are cultured in an appropriate broth medium overnight. The

culture is then diluted to achieve a standardized concentration (e.g., 10> CFU/mL).

o Compound Dilution: A two-fold serial dilution of the test compounds is prepared in a 96-well

microtiter plate using a suitable broth medium.
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 Inoculation: Each well is inoculated with the standardized microbial suspension. Positive
(microbes only) and negative (broth only) controls are included.

 Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for
fungi.

e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible turbidity or growth is observed.[4]

Table 4: In Vitro Antimicrobial Activity (MIC) of 1,5-Benzothiazepine Derivatives

S. aureus MIC E. coli MIC C. albicans

Compound ID Reference
(ng/imL) (ng/imL) MIC (pg/mL)

BT6 0.4 0.8 0.4 [4]

BT5 0.8 0.4 - [4]

BT3 0.4 - 1.6 [4]

Ciprofloxacin
0.4-0.8 0.4-0.8 - [4]

(Std.)

| Fluconazole (Std.) | -|-]0.4-1.6|[4] |

Enzyme Inhibition Assay (a-Glucosidase)

Enzyme inhibition assays are used to determine the ability of a compound to reduce the rate of
an enzyme-catalyzed reaction. For 1,5-benzothiazepines, a-glucosidase inhibitory activity has
been explored for potential antidiabetic applications.[1][18]

Protocol:

e Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a
phosphate buffer (pH 6.8), the a-glucosidase enzyme solution, and varying concentrations of
the 1,5-benzothiazepine inhibitor.[12][18]

e Pre-incubation: The mixture is pre-incubated for 10-15 minutes at 37°C to allow the inhibitor

to bind to the enzyme.
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» Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-
a-D-glucopyranoside (pNPG).

 Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

¢ Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate
(Na2COs3).

o Absorbance Measurement: The amount of product (p-nitrophenol) released is quantified by
measuring the absorbance at 405 nm.

o Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Kinetic studies can also be performed to identify the mode of inhibition (e.g., competitive,
non-competitive, mixed-type).[12]

Table 5: In Vitro a-Glucosidase Inhibition by 2,3-Dihydro-1,5-benzothiazepines

Standard Drug
Compound Series IC50 Range (pM) (Acarbose) IC50 Reference

(uM)

| Dihydro-1,5-benzothiazepines | 2.62 £ 0.16 t0 10.11 + 0.32 | 37.38 £ 1.37 |[1] |

Conclusion

The integration of in silico prediction methods—QSAR, molecular docking, and pharmacophore
modeling—provides a powerful, rational approach to the design and discovery of novel 1,5-
benzothiazepine derivatives. These computational tools enable the efficient screening of
virtual libraries, prioritization of synthetic targets, and elucidation of structure-activity
relationships, significantly streamlining the drug development pipeline. However, the predictive
power of these models is fundamentally reliant on rigorous experimental validation. The
detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays outlined herein
represent the crucial link between computational prediction and tangible therapeutic potential.
The synergy between in silico and in vitro approaches will continue to be paramount in
unlocking the full pharmacological versatility of the 1,5-benzothiazepine scaffold for a new
generation of medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemrevlett.com [chemrevlett.com]
e 2. researchgate.net [researchgate.net]
o 3.researchgate.net [researchgate.net]
e 4. researchgate.net [researchgate.net]

¢ 5. QSAR modelling and molecular docking studies for anti-cancer compounds against
melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nim.nih.gov]

e 6. In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-
Benzothiazepine Derivatives as Potent Anticonvulsant Agent | International Journal of
Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

e 7.1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as
Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

¢ 8. Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a
potential inhibitor - PMC [pmc.ncbi.nim.nih.gov]

e 9. research.uees.edu.ec [research.uees.edu.ec]

e 10. In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-
Benzothiazepine Derivatives as Potent Anticonvulsant Agent | International Journal of
Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

e 11. pubs.acs.org [pubs.acs.org]

e 12. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase
Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nim.nih.gov]

e 13. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-
isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine
Kinase Agents - PubMed [pubmed.ncbi.nim.nih.gov]

e 14. Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5
benzothiazepines using MTT Assay | Neuroquantology [neuroquantology.com]

e 15. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1259763?utm_src=pdf-custom-synthesis
https://www.chemrevlett.com/article_185240_3efac95272d181511da49f186b52da7f.pdf
https://www.researchgate.net/publication/311544932_1_5-Benzothiazepine_Bioactivity_and_targets
https://www.researchgate.net/publication/349946858_A_Review_Synthesis_and_Pharmacological_Profile_of_1_5-Benzothiazepine
https://www.researchgate.net/publication/352559679_Synthesis_and_Antimicrobial_Evaluation_of_Novel_15-Benzothiazepine_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC7110328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7110328/
https://www.ijpsnonline.com/index.php/ijpsn/article/view/4842
https://www.ijpsnonline.com/index.php/ijpsn/article/view/4842
https://www.ijpsnonline.com/index.php/ijpsn/article/view/4842
https://pmc.ncbi.nlm.nih.gov/articles/PMC9228089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9228089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4702029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4702029/
https://research.uees.edu.ec/en/publications/pharmacokinetics-of-some-newly-synthesized-1-5-benzothiazepine-sc/
https://www.ijpsnonline.com/index.php/ijpsn/article/view/4842?articlesBySimilarityPage=45
https://www.ijpsnonline.com/index.php/ijpsn/article/view/4842?articlesBySimilarityPage=45
https://www.ijpsnonline.com/index.php/ijpsn/article/view/4842?articlesBySimilarityPage=45
https://pubs.acs.org/doi/10.1021/acsomega.3c01566
https://pmc.ncbi.nlm.nih.gov/articles/PMC10193543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10193543/
https://pubmed.ncbi.nlm.nih.gov/32000647/
https://pubmed.ncbi.nlm.nih.gov/32000647/
https://pubmed.ncbi.nlm.nih.gov/32000647/
https://www.neuroquantology.com/open-access/Synthesis%252C+Characterization+and+Cytotoxicity++studies+ofNovel+2%252C+4-+substituted-+1%252C5++benzothiazepines+using+MTT+Assay_10002/
https://www.neuroquantology.com/open-access/Synthesis%252C+Characterization+and+Cytotoxicity++studies+ofNovel+2%252C+4-+substituted-+1%252C5++benzothiazepines+using+MTT+Assay_10002/
https://www.researchgate.net/publication/259873930_Synthesis_and_preliminary_evaluation_of_novel_1_5-benzothiazepine_derivatives_as_anti-lung_cancer_agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 16. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as
Anticancer Agents - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives
as potential antimicrobial agents - PubMed [pubmed.nchbi.nlm.nih.gov]

o 18. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as a-Glucosidase Inhibitors: In
Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [In Silico Prediction of 1,5-Benzothiazepine Bioactivity: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259763#in-silico-prediction-of-1-5-benzothiazepine-
bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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